

Available Information on Thioquinapiperifil

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Compound Focus: Thioquinapiperifil

CAS No.: 220060-39-9

Cat. No.: S545254

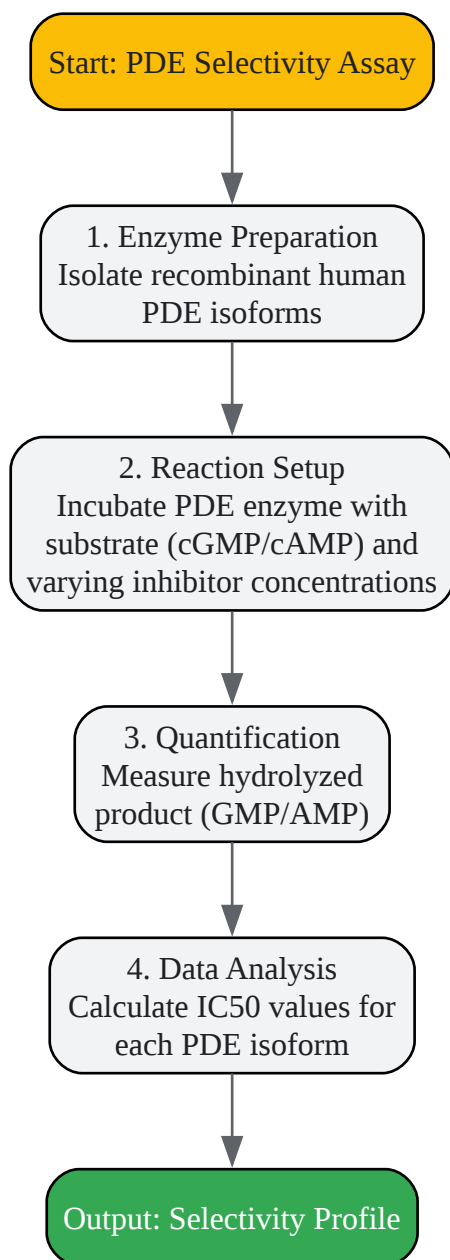
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Here is a summary of the key details identified for **thioquinapiperifil**:

Property	Description
Identification	A phosphodiesterase-5 (PDE5) inhibitor, structurally an imidazoquinazoline derivative [1].
Initial Reporter	Kyowa Hakko Kogyo Co., Ltd. (formerly reported as KF31327) [1].
Context of Discovery	Found as an adulterant in dietary supplements promoted for sexual enhancement, often alongside other similar compounds like thiodenafil [1].
Quantitative Data in Literature	One study found its content in a dietary supplement to be about 13-15 mg per tablet [1].
Selectivity Profile	Information not available. The search results do not provide its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for PDE5 or other PDE isoforms.

How to Investigate PDE Inhibitor Selectivity

For a comprehensive selectivity profile, the following experimental approaches are commonly used in the field, though specific protocols for **thioquinapiperifil** were not located [2].



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The core of determining selectivity involves **radiolabeled or fluorescent-based enzyme activity assays** [2].

The process generally follows these steps:

- **Recombinant Enzyme Assays:** The inhibitory activity of a compound is tested against a panel of purified recombinant human PDE enzymes (PDE1-PDE11) [3].
- **Reaction Conditions:** Each PDE enzyme is incubated with its specific cyclic nucleotide substrate (either cAMP or cGMP) in the presence of varying concentrations of the inhibitor (e.g., **thioquinapiperifil**) [2].

- **Product Measurement:** The amount of hydrolyzed product (GMP or AMP) is measured. In one common method, the product is detected and quantified using **liquid chromatography coupled with mass spectrometry (LC-MS)** [2].
- **Data Calculation:** The data is used to calculate the half-maximal inhibitory concentration (IC50) for each PDE isoform. The selectivity is then determined by comparing the IC50 values across the different isoforms.

A Path Forward for Your Research

Given the lack of published data, obtaining a selectivity profile for **thioquinapiperifil** would require dedicated laboratory work.

- **Consult Specialized Databases:** Search deeply in **scientific databases and patent literature**, particularly from the original developer, Kyowa Hakko Kogyo (now Kyowa Kirin).
- **Conduct Experimental Testing:** Establish the selectivity profile using the methodology outlined above by running comparative assays against a broad panel of PDE isoforms.

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References

1. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]
2. Screening of Phosphodiesterase-5 Inhibitors and Their ... [mdpi.com]
3. Phosphodiesterase (PDE) | Inhibitors [medchemexpress.com]

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